![molecular formula C8H15N B15240413 1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
1-Methyl-octahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C8H15N. It features a fused ring system consisting of a cyclopentane ring and a pyrrole ring, with a methyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-octahydrocyclopenta[c]pyrrole can be synthesized through several methods. One common approach involves the reduction of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives. The reaction typically uses lithium alkylide in the presence of a chiral organic ligand, with solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction is carried out at low temperatures, ranging from -50°C to -78°C .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include the use of suitable Lewis acids to promote the reaction and achieve a product purity of over 97% .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: N-alkyl, N-sulfonyl, and N-benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparación Con Compuestos Similares
Octahydrocyclopenta[c]pyrrole: Lacks the methyl group on the nitrogen atom.
Pyrrole: A simpler structure without the fused cyclopentane ring.
N-methylpyrrole: Similar structure but without the fused cyclopentane ring.
Uniqueness: 1-Methyl-octahydrocyclopenta[c]pyrrole is unique due to its fused ring system and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15N/c1-6-8-4-2-3-7(8)5-9-6/h6-9H,2-5H2,1H3 |
Clave InChI |
JGSNIMRVOHRVOI-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCCC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


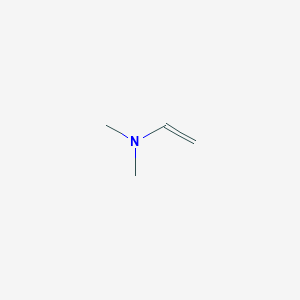
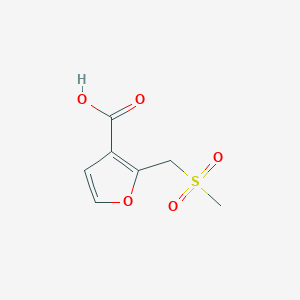
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
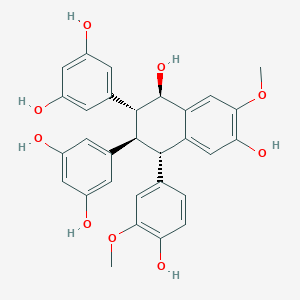
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
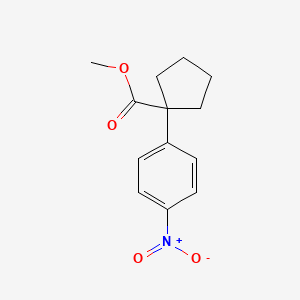
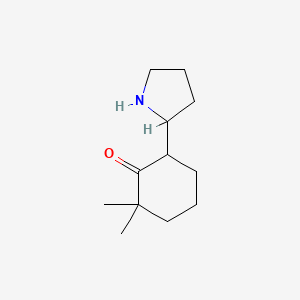

![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
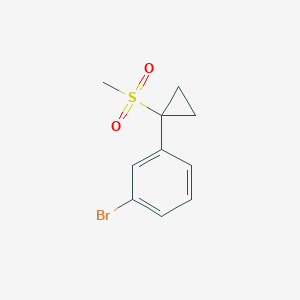
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
